Bis(3-methoxyphenyl)amine
Overview
Description
Bis(3-methoxyphenyl)amine is an organic compound with the molecular formula C14H15NO2. It is characterized by the presence of two 3-methoxyphenyl groups attached to a central amine group.
Mechanism of Action
Mode of Action
It is suggested that it may interact with its targets through hydrogen bonding or other types of chemical interactions . More detailed studies are required to elucidate the exact mechanism.
Biochemical Pathways
The biochemical pathways affected by Bis(3-methoxyphenyl)amine are currently unknown
Biochemical Analysis
Biochemical Properties
Bis(3-methoxyphenyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as lipoxygenases, which are involved in the oxidation of fatty acids. The interaction between this compound and lipoxygenases can inhibit the enzyme’s activity, thereby affecting the metabolic pathways that these enzymes regulate . Additionally, this compound may interact with other biomolecules, including proteins and nucleic acids, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to alterations in cellular responses. It may also affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, this compound can inhibit the activity of lipoxygenases by binding to their active sites, thereby preventing the oxidation of fatty acids . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, this compound can influence the activity of lipoxygenases, which are involved in the metabolism of fatty acids . Additionally, this compound may affect the levels of specific metabolites by altering the flux of metabolic intermediates through various pathways. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cellular membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound may localize to specific cellular compartments, where it can interact with target biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, by targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)amine typically involves the reaction of 3-methoxyaniline with an appropriate electrophilic reagent. One common method is the nucleophilic aromatic substitution reaction, where 3-methoxyaniline reacts with a halogenated aromatic compound under basic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
Bis(3-methoxyphenyl)amine has several applications in scientific research:
Comparison with Similar Compounds
- Bis(4-methoxyphenyl)amine
- Bis(2-methoxyphenyl)amine
- Bis(3-chlorophenyl)amine
Comparison:
- Bis(4-methoxyphenyl)amine: Similar structure but with methoxy groups at the 4-position, leading to different electronic properties and reactivity.
- Bis(2-methoxyphenyl)amine: Methoxy groups at the 2-position, which can cause steric hindrance and affect the compound’s reactivity.
- Bis(3-chlorophenyl)amine: Chlorine atoms instead of methoxy groups, resulting in different chemical behavior and applications .
Bis(3-methoxyphenyl)amine stands out due to the electron-donating effects of the methoxy groups at the 3-position, which enhance its reactivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTJWELGLJHXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578736 | |
Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92248-06-1 | |
Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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